Tpgs-750-M Tpgs-750-M
Brand Name: Vulcanchem
CAS No.: 1309573-60-1
VCID: VC14534266
InChI: InChI=1S/C36H60O6/c1-25(2)13-10-14-26(3)15-11-16-27(4)17-12-21-36(8)22-20-31-30(7)34(28(5)29(6)35(31)42-36)41-33(38)19-18-32(37)40-24-23-39-9/h25-27H,10-24H2,1-9H3
SMILES:
Molecular Formula: C36H60O6
Molecular Weight: 588.9 g/mol

Tpgs-750-M

CAS No.: 1309573-60-1

Cat. No.: VC14534266

Molecular Formula: C36H60O6

Molecular Weight: 588.9 g/mol

* For research use only. Not for human or veterinary use.

Tpgs-750-M - 1309573-60-1

Specification

CAS No. 1309573-60-1
Molecular Formula C36H60O6
Molecular Weight 588.9 g/mol
IUPAC Name 1-O-(2-methoxyethyl) 4-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] butanedioate
Standard InChI InChI=1S/C36H60O6/c1-25(2)13-10-14-26(3)15-11-16-27(4)17-12-21-36(8)22-20-31-30(7)34(28(5)29(6)35(31)42-36)41-33(38)19-18-32(37)40-24-23-39-9/h25-27H,10-24H2,1-9H3
Standard InChI Key ZMZHTFWPAUPDMZ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)OCCOC)C

Introduction

Chemical Composition and Basic Properties of TPGS-750-M

Molecular Structure and Synthesis

TPGS-750-M is synthesized through the esterification of racemic α-tocopherol (vitamin E) with methoxy-terminated polyethylene glycol succinate (PEG-750-M). The resulting structure features a lipophilic α-tocopherol head, a hydrophilic PEG-750-M tail (molecular weight ≈750 g/mol), and a central succinic acid linker (Fig. 1) . The PEG chain’s methoxy (-OCH₃) termination distinguishes it from earlier surfactants like PTS (polyoxyethanyl α-tocopheryl sebacate), which utilize hydroxyl-terminated PEG . This modification reduces interfacial tension between micellar and aqueous phases, enhancing nanoparticle stability .

Molecular Formula: C₃₆H₆₀O₆
Molecular Weight: 588.9 g/mol
Critical Micelle Concentration (CMC): <1 wt% in water

Physicochemical Characteristics

TPGS-750-M exhibits low water solubility (≈2–5 wt%) but rapidly self-assembles into spherical micelles with an average diameter of 50 nm . The micellar core, enriched with α-tocopherol, provides a nonpolar environment for substrate solubilization, while the PEG shell ensures colloidal stability. Dynamic light scattering (DLS) and cryogenic transmission electron microscopy (cryo-TEM) confirm that these nanoparticles comprise 30–40 aggregated micelles, forming compartmentalized structures with interstitial water channels . This architecture facilitates reactant exchange while shielding moisture-sensitive intermediates (e.g., organozinc species) .

Structural and Mechanistic Insights into Micellar Nanoparticles

Multi-Micellar Aggregation

Density functional theory (DFT) and COSMO-RS solvent modeling reveal that TPGS-750-M forms multi-micellar nanoparticles rather than single micelles . Each nanoparticle contains:

  • Hydrophobic Core: α-Tocopherol domains stabilize lipophilic reactants.

  • Intermediate Region: Succinic acid linkers mediate core-shell interactions.

  • Hydrophilic Shell: PEG-750-M chains extend into the aqueous phase, reducing interfacial tension (≈25 mN/m) .

This compartmentalization enables concurrent reaction and separation processes. For example, in Negishi couplings, zinc dust reacts with alkyl halides at the micelle surface, generating organozinc intermediates that migrate into the core for palladium-catalyzed cross-coupling .

Role of PEG Termination

The methoxy terminus of PEG-750-M critically influences micellar properties. Compared to hydroxyl-terminated PEG (as in PTS), methoxy groups:

  • Reduce hydrogen bonding with water, lowering interfacial tension by 30% .

  • Increase micelle stability against coalescence .

  • Enhance compatibility with hydrophobic catalysts (e.g., Pd(Amphos)Cl₂) .

Applications in Organic Synthesis

Transition Metal-Catalyzed Cross-Couplings

TPGS-750-M enables diverse cross-couplings in water at ambient temperatures (Table 1) :

Reaction TypeCatalyst SystemYield (%)Key Advantage
Suzuki–MiyauraPd[P(t-Bu)₃]₂85–92Tolerates steric hindrance
SonogashiraPd(CH₃CN)₂Cl₂/XPhos78–88No copper co-catalyst required
Negishi-likePdCl₂(Amphos)/TMEDA/Zn70–82Moisture-sensitive organozinc stability
HeckPd[P(t-Bu)₃]₂80–90Room-temperature reactivity

Negishi Coupling Example:
Alkyl halides (1 mmol) and aryl bromides (1 mmol) react with Zn dust (3 equiv.) in 2 wt% TPGS-750-M/water, catalyzed by PdCl₂(Amphos)₂ (0.5 mol%) and TMEDA. The reaction proceeds via in situ organozinc formation, with yields reaching 82% for secondary alkyl substrates .

Olefin Metathesis

Using Grubbs II catalyst (2 mol%), ring-closing metathesis (RCM) of diethyl diallylmalonate in 2.5 wt% TPGS-750-M/water achieves 94% yield, surpassing results in organic solvents . The micellar environment stabilizes ruthenium carbene intermediates, preventing hydrolysis.

C–H Activation

Palladium-catalyzed ortho-acetoxylation of aryl acetamides proceeds in water using TPGS-750-M, AgNO₃, and benzoquinone. Yields range from 65–78%, demonstrating compatibility with oxidative conditions .

Comparative Advantages Over First-Generation Surfactants

Enhanced Reaction Efficiency

TPGS-750-M outperforms PTS in:

  • Reaction Rate: Suzuki couplings complete in 2–6 h vs. 12–24 h for PTS .

  • Substrate Scope: Accommodates electron-deficient aryl chlorides (unreactive under PTS) .

  • Recyclability: Aqueous micellar solutions can be reused ≥5 times without yield loss .

Environmental and Economic Benefits

  • Solvent Reduction: Eliminates need for volatile organic compounds (VOCs) .

  • Catalyst Loading: Pd requirements reduced to 0.1–0.5 mol% .

  • Waste Minimization: Products extracted via ethyl acetate, leaving surfactant-water phase for reuse .

Recent Advances and Future Directions

TPG-Lite: A Cost-Effective Derivative

Lipshutz et al. developed TPG-lite, a variant using unmodified PEG-750, reducing production costs by 40% . TPG-lite retains TPGS-750-M’s efficiency in Suzuki and Buchwald–Hartwig reactions, with yields ≥90% .

Expanding to Biocatalysis

Recent studies explore TPGS-750-M for enzyme immobilization. Candida antarctica lipase B (CALB) encapsulated in TPGS-750-M micelles achieves 95% conversion in ester hydrolysis, vs. 65% in free enzyme systems .

Challenges and Opportunities

  • Scale-Up: Industrial adoption requires continuous-flow systems to manage micellar viscosity .

  • New Reactions: Applications in photocatalysis and electrocatalysis remain underexplored.

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